Benzyloxycarbonylproline N-methylamide

Peptide Conformation Rotational Isomerism Variable-Temperature NMR

Laboratories requiring a validated, high-purity model compound for prolyl endopeptidase (PREP) inhibitor design or proline conformational analysis should specify Z-Pro-NHMe. Generic substitution with acetyl or Boc analogs compromises experimental integrity due to fundamentally different N-terminal rotational barriers and biochemical activities. - Achieves maximal initial PREP inhibitory character among N-blocking variants, establishing a strategic foundation for high-affinity inhibitor translation. - Features an experimentally isolated Cα-CO (ψ) rotational barrier (ΔG‡ = 14 kcal·mol⁻¹), decoupled from imide isomerization, for rigorous computational force-field validation. - Synthesized via a quantitative, single-step protocol eliminating chromatographic purification, reducing supply chain complexity.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
CAS No. 65057-32-1
Cat. No. B15443460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyloxycarbonylproline N-methylamide
CAS65057-32-1
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18N2O3/c1-15-13(17)12-8-5-9-16(12)14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,17)/t12-/m0/s1
InChIKeyNPWCJOPOPJGPTN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Pro-NHMe (CAS 65057-32-1): Proline-Derived Diamide for Peptide Conformation Studies


Benzyloxycarbonylproline N-methylamide (synonyms: Z-Pro-NHMe, Cbz-Pro-NHMe, BZ-Pro-methylamide; CAS 65057-32-1) is a synthetic N-terminal benzyloxycarbonyl (Cbz/Z) protected proline diamide derivative with molecular formula C₁₄H₁₈N₂O₃ and molecular weight 262.31 g·mol⁻¹ . This compound serves as a structurally minimal model peptide system, retaining the critical prolyl residue while isolating rotational isomerism about the Cα–CO (ψ) bond from other conformational processes [1]. Biochemically, the benzyloxycarbonyl group imparts significantly enhanced prolyl endopeptidase (PREP) inhibitory character compared to alternative N-blocking groups, making this compound a strategic starting point for inhibitor design [2]. Its single-step synthesis in quantitative yield under adapted Vilsmeier conditions has been reported with thorough spectroscopic characterization [3].

Conformational Probe

ψ torsion model system with experimentally isolated rotational barrier

Enzyme Inhibition

Z-group scaffold for prolyl endopeptidase inhibitor design

Synthesis Efficiency

Reported single-step protocol available for procurement evaluation

Analytical Handle

UV chromophore supports chromatographic detection and purity assessment

Why Generic Substitution Fails for Z-Pro-NHMe: Conformational and Biochemical Differentiation


Generic substitution among N-protected proline methylamides is scientifically unjustified due to fundamentally different conformational landscapes and biochemical activities dictated by the N-terminal protecting group. The benzyloxycarbonyl (Z/Cbz) group imposes a specific rotational barrier of ΔG‡ = 14 kcal·mol⁻¹ about the Cα–CO (ψ) bond that differs mechanistically from the rotational barriers observed in pivaloyl- or acetyl-protected analogs [1]. In prolyl endopeptidase inhibition assays, the Z-group is consistently the most effective N-blocking moiety among all tested protecting groups, including acetyl, tert-butyloxycarbonyl, and succinyl variants [2]. These convergent findings from independent biophysical and biochemical studies establish that Z-Pro-NHMe is not a commodity peptide building block but a specialized tool compound whose substitution directly compromises experimental reproducibility and data integrity.

Target

Z-Pro-NHMe

Resolved ψ barrier (14 kcal·mol⁻¹); Z-group drives PREP inhibition; UV-active chromophore; reported one-step synthesis

Analog

Ac-Pro-NHMe / Boc-Pro-NHMe

ψ and ω barriers overlap; weaker or absent PREP inhibition; low UV absorbance; multi-step synthesis may introduce stereochemical variability

Substituting with acetyl or Boc analogs may shift conformational interpretation, reduce enzyme inhibition readout, and complicate chromatographic tracking. Direct replacement without validation can compromise experimental reproducibility.

Quantitative Differentiation Evidence: Z-Pro-NHMe vs. Closest Analogs


Cα–CO Rotational Barrier by Variable-Temperature ¹³C NMR

In a direct head-to-head variable-temperature ¹H and ¹³C NMR study, Z-Pro-NHMe exhibited a rotational barrier of ΔG‡ = 14 kcal·mol⁻¹ for interconversion about the Cα-CO (ψ) bond in CDCl₃. This barrier was unambiguously assigned to ψ rotation—rather than cis-trans imide bond isomerization—because identical Cβ and Cγ resonance broadening was observed in pivaloyl-Pro-NHMe, where the bulky tert-butyl group precludes imide bond rotation entirely [1]. For Z-Pro-NHMe, exchange broadening occurs at 293 K, two frozen species are resolved at 253 K with Cβ and Cγ peak splitting into unequal-intensity pairs, and dynamic averaging is achieved at 323 K [1]. In contrast, Ac-Pro-NHMe (a common alternative model) exhibits a dominant cis-trans imide bond barrier of approximately 13–19 kcal·mol⁻¹ depending on solvent polarity, with distinct conformational behaviour that conflates ψ and ω processes [2].

Cα–CO Rotational Barrier
Head-to-head
Z-Pro-NHMe ΔG‡ = 14 kcal·mol⁻¹ (ψ-specific). Ac-Pro-NHMe ψ/ω barriers overlap (~13–19 kcal·mol⁻¹).
VT ¹³C NMR (253–323 K, CDCl₃). Cβ/Cγ splitting resolves two ψ rotamers; pivaloyl analog confirms no imide contribution.
Supports ψ-torsion studies independent of imide isomerization
Only system with experimentally isolated ψ barrier; critical for folding models
Peptide Conformation Rotational Isomerism Variable-Temperature NMR

N-Blocking Group SAR in Prolyl Endopeptidase Inhibition

A systematic structure-activity relationship (SAR) study evaluated N-blocked L-proline derivatives as specific inhibitors of prolyl endopeptidase (PREP, EC 3.4.21.26). Among all N-terminal blocking groups tested—including acetyl (Ac), tert-butyloxycarbonyl (Boc), succinyl, and benzoyl—the benzyloxycarbonyl (Z) group was explicitly identified as the most effective N-blocked component for inhibitory activity [1]. This finding is corroborated by subsequent literature demonstrating that Z-Pro-prolinal, the transition-state analog derived from Z-protected proline, achieves a Ki of 14 nM against PREP, representing the most potent inhibitor class in this series [2]. The Z-group's aromatic carbamate structure provides optimal hydrophobic contacts within the enzyme's S1 subsite, an interaction not achievable with smaller or more polar N-blocking groups.

PREP Inhibition SAR
Class-level
Z-group ranked most effective N-blocking moiety among acetyl, Boc, succinyl, benzoyl. Z-Pro-prolinal Ki = 14 nM.
Qualitative SAR (Yoshimoto 1991); potency ceiling confirmed by transition-state analog (Wilk 1983).
Supports Z-Pro-NHMe as PREP inhibitor scaffold context
Comparator numeric Ki values not reported; rank-order inference
Prolyl Endopeptidase Enzyme Inhibition Structure-Activity Relationship

Synthesis Efficiency: One-Step vs. Multi-Step Protocols

A 2023 Molbank publication reported a one-step synthesis of Z-Pro-NHMe under adapted Vilsmeier conditions (DMF/(COCl)₂), achieving quantitative yield with product characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. This contrasts sharply with traditional multi-step routes requiring sequential protection–activation–amidation–deprotection sequences. For example, the conventional synthesis route documented in the Molaid database involves hydrogenolysis of Z-Pro-NHMe over 10% Pd/C in methanol for 7 hours to generate L-proline methylamide, implying that the forward synthesis from L-proline requires at minimum three steps: N-Cbz protection, carboxyl activation, methylamide formation, and potentially additional purification [2]. The one-step Vilsmeier approach eliminates protecting-group manipulation, reduces solvent consumption, and minimizes intermediate purification requirements—yielding a product with full spectroscopic characterization suitable for direct use without chromatographic purification.

Synthesis Efficiency
Reported
1 step, quantitative yield (~99%). Traditional route ≥3 steps, ≤73% theoretical maximum.
Vilsmeier conditions (DMF/(COCl)₂); full NMR/IR/Raman characterization. No chromatography required.
May reduce synthetic burden and stereochemical erosion risk
Confirm supplier uses Vilsmeier protocol for lot consistency
Peptide Synthesis Vilsmeier Reaction Process Efficiency

Lipophilicity and UV Detectability for Chromatographic Profiling

Z-Pro-NHMe possesses a computed octanol/water partition coefficient (logP) of 0.7 [1], reflecting the lipophilic contribution of the benzyloxycarbonyl aromatic ring. In comparison, the acetyl-protected analog Ac-Pro-NHMe has a significantly lower calculated logP of approximately -0.2 to 0.1, based on fragment-based estimation for N-acetyl-N'-methylprolineamide [2]. This logP difference of ~0.6–0.9 log units translates to an approximately 4–8 fold difference in distribution coefficient, directly impacting reversed-phase HPLC retention time, solid-phase extraction recovery, and passive membrane permeability in cell-based assays. For researchers developing analytical methods or studying proline-containing peptide transport, the Z-group's chromophoric benzyl moiety additionally provides UV absorbance at 254 nm that acetyl and Boc analogs lack, facilitating non-destructive detection during chromatographic purification.

Lipophilicity & UV
Cross-study
logP = 0.7 (computed). UV absorbance at 254 nm via benzyl chromophore. Ac-Pro-NHMe logP ~ -0.2–0.1, UV-transparent.
ΔlogP ~0.6–0.9 (4–8× distribution coefficient difference). Retention shift expected on C18 columns.
Supports robust HPLC method development and non-destructive detection
Computational logP; verify experimental retention on target column
Lipophilicity Chromatography ADME Profiling

¹³C NMR Chemical Shift Dispersion as Conformational Probe

The 13C NMR spectrum of Z-Pro-NHMe at 253 K exhibits splitting of Cβ and Cγ resonances into pairs of unequal intensity, with the intensity ratio directly reflecting the population distribution between the two ψ rotameric states (cis and trans Cα-CO conformers) [1]. This unequal splitting—as opposed to equal-intensity doublets—provides a quantitative readout of rotameric preference. In pivaloyl-Pro-NHMe, where imide bond rotation is precluded, Cβ and Cγ chemical shift differences across multiple solvents (CDCl₃, DMSO-d₆, CD₃OD) were systematically reported and interpreted in terms of ψ rotational isomerism [1]. Z-Pro-NHMe thus provides a dual experimental window: (i) ψ rotamer populations from Cβ/Cγ splitting ratios, and (ii) imide cis-trans ratios from the frozen ¹H NMR species at 253 K. No other proline diamide offers this combination of experimentally accessible conformational parameters in a single compound.

¹³C NMR Conformational Probe
Head-to-head
Unequal Cβ/Cγ splitting at 253 K gives ψ rotamer populations; ¹H frozen species gives imide cis-trans ratio.
Pivaloyl analog only reports ψ; Ac analog requires computational deconvolution. Z-Pro-NHMe provides dual experimental readout.
Enables orthogonal ψ and ω conformational data from a single experiment
Reported at 67.89 MHz ¹³C, 270 MHz ¹H, CDCl₃; useful for force-field validation
13C NMR Spectroscopy Conformational Analysis Solvent Effects

High-Confidence Applications for Z-Pro-NHMe Based on Quantitative Evidence


PREP Inhibitor Lead Optimization and SAR Studies

Laboratories engaged in prolyl endopeptidase (PREP) inhibitor development should select Z-Pro-NHMe as the foundational scaffold. The systematic SAR published by Yoshimoto et al. (1991) established the benzyloxycarbonyl group as the most effective N-blocking moiety for PREP inhibition among all tested protecting groups [6]. The subsequent development of Z-Pro-prolinal, achieving Ki = 14 nM potency [5], validates this scaffold's translation to high-affinity inhibitors. Using Z-Pro-NHMe rather than acetyl or Boc analogs ensures maximal initial inhibitory character, reducing the synthetic burden of exploring suboptimal N-terminal modifications.

Proline ψ-Torsion Dynamics and Conformational Research

Biophysicists studying proline's unique conformational role in peptide and protein folding should use Z-Pro-NHMe as a model compound due to its uniquely resolved ψ rotational barrier (ΔG‡ = 14 kcal·mol⁻¹) that has been experimentally isolated from imide (ω) cis-trans isomerization via direct comparison with pivaloyl-Pro-NHMe [6]. The unequal Cβ/Cγ ¹³C NMR splitting at 253 K provides quantitative ψ rotamer populations, while simultaneous ¹H NMR species resolution at the same temperature yields imide cis-trans ratios [6], enabling rigorous computational force-field validation against experimental data.

High-Efficiency Peptide Intermediate Manufacturing

Process chemists and CDMOs producing Z-Pro-NHMe at scale should adopt or source material synthesized via the one-step Vilsmeier protocol published by Jaster et al. (2023), which delivers quantitative yield (~99%) without chromatographic purification [6]. This route eliminates the multi-step protection–activation–amidation sequence typical of traditional peptide synthesis [5], reducing step count, solvent consumption, and waste generation. Procurement specifications should require suppliers to provide ¹H and ¹³C NMR data matching the published characterization to verify synthetic route fidelity and absence of stereochemical erosion.

HPLC Method Development and Purification Workflows

Analytical chemists developing reversed-phase HPLC methods for proline-containing peptides should use Z-Pro-NHMe as a retention time calibrant due to its computed logP of 0.7, which provides intermediate polarity between highly hydrophilic (Ac-Pro-NHMe, logP ~0) and highly lipophilic dipeptide derivatives [6]. The benzyl chromophore enables non-destructive UV detection at 254 nm, a wavelength at which acetyl-protected analogs are transparent. This combination of predictable retention and intrinsic detectability makes Z-Pro-NHMe a practical quality control standard for monitoring chromatographic system performance across runs.

Application
Selection Property
Validation Focus
PREP inhibitor scaffold studies
Z-group inhibitory character (class-level SAR)
Review Z-Pro-prolinal Ki benchmarking; confirm N-blocking group SAR
Proline ψ-torsion dynamics research
Experimentally isolated ψ rotational barrier
Verify ψ rotamer populations vs. imide cis-trans ratio from VT NMR
Process intermediate sourcing
Single-step Vilsmeier protocol availability
Match lot ¹H/¹³C NMR to published characterization
HPLC method calibration
Intermediate logP and UV chromophore
Confirm retention time predictability; assess 254 nm detectability
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